molecular formula C11H16O2 B8354739 (2-Methylpropan-2-yl)oxymethoxybenzene

(2-Methylpropan-2-yl)oxymethoxybenzene

Cat. No.: B8354739
M. Wt: 180.24 g/mol
InChI Key: JEGGXOXXSQAQBW-UHFFFAOYSA-N
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Description

(2-Methylpropan-2-yl)oxymethoxybenzene (IUPAC: 1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene; CAS 15360-00-6) is a substituted benzene derivative featuring two ether substituents: a methoxy group (-OCH₃) and a tert-butoxy group (-O-C(CH₃)₃) at the para positions of the aromatic ring . The tert-butoxy group introduces significant steric bulk, which influences the compound’s physical properties, solubility, and reactivity. This compound is primarily utilized in organic synthesis and materials science, where steric hindrance and electronic effects are critical considerations. Its safety data sheet highlights its use at 100% concentration, necessitating careful handling and medical consultation in case of exposure .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxymethoxybenzene

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

JEGGXOXXSQAQBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The compound’s reactivity and applications are shaped by its substituents. Below is a comparison with structurally related benzene derivatives:

Compound Name (IUPAC) Substituent 1 Substituent 2 Key Characteristics References
1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene tert-Butoxy (-O-C(CH₃)₃) Methoxy (-OCH₃) High steric bulk; para-substitution enhances symmetry; CAS 15360-00-6
1-(2-methoxypropan-2-yl)-4-methylbenzene Methoxypropan-2-yl (-O-C(CH₃)₂CH₃) Methyl (-CH₃) Less steric hindrance; methyl group alters electronic properties vs. tert-butoxy
2-(2-(Benzo[d]oxazol-2-yl)-1-methoxypropan-2-ylamino)phenol Benzooxazole (heterocyclic) Methoxy, Amino (-NH₂) Incorporates a heterocycle and amino group, suggesting potential bioactivity

Key Findings:

  • Steric Effects : The tert-butoxy group in (2-methylpropan-2-yl)oxymethoxybenzene imposes greater steric hindrance than the methoxypropan-2-yl group in its methylbenzene analogue . This reduces nucleophilic substitution rates but enhances stability in harsh conditions.
  • Electronic Effects : Methoxy and tert-butoxy groups are electron-donating, activating the benzene ring toward electrophilic substitution. However, the tert-butoxy group’s bulk may limit reaction sites compared to smaller substituents .

Physical and Chemical Properties (Theoretical Analysis)

  • Solubility : The tert-butoxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxypropan-2-yl or methyl substituents.
  • Thermal Stability : Increased steric bulk may elevate melting/boiling points due to stronger van der Waals interactions.

Data Tables

Table 1: Structural Comparison of Benzene Derivatives

Property This compound 1-(2-Methoxypropan-2-yl)-4-methylbenzene Benzooxazole Derivative
Substituent Bulk High (tert-butoxy) Moderate (methoxypropan-2-yl) Low (methoxy/amino)
Electron-Donating Effects Strong Moderate Moderate (heterocycle)
Potential Applications Polymer chemistry, catalysis Solvents, fragrances Pharmaceuticals

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